REACTION_CXSMILES
|
C(N1C=CC(O)=CC1=O)CCC.[Br:13][C:14]1[CH:19]=[CH:18][N:17]([CH2:20][CH:21]2[CH2:23][CH2:22]2)[C:16](=[O:24])[CH:15]=1>>[Br:13][C:14]1[CH:19]=[CH:18][N:17]([CH2:20][CH2:21][CH2:22][CH3:23])[C:16](=[O:24])[CH:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N1C(C=C(C=C1)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(N(C=C1)CC1CC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(N(C=C1)CCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |